Lobocrassolide

Description

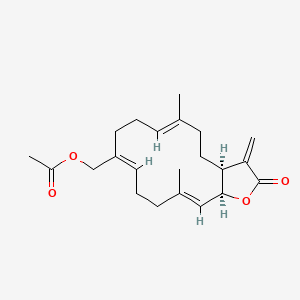

Lobocrassolide is a cytotoxic cembranoid diterpene first isolated from the soft coral Lobophytum crassum (Alcyoniidae family) in marine biodiscovery studies. Its structure features a 14-membered cembrane skeleton with oxygenated functional groups, including a characteristic α,β-unsaturated lactone ring, which is critical for its bioactivity . Initial pharmacological evaluations revealed potent cytotoxicity against multiple cancer cell lines, particularly P-388 mouse lymphocytic leukemia cells (ED50 = 0.012 μg/mL), making it a compound of significant interest in anticancer drug discovery .

Propriétés

Formule moléculaire |

C22H30O4 |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

[(3aS,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-15-7-5-9-19(14-25-18(4)23)10-6-8-16(2)13-21-20(12-11-15)17(3)22(24)26-21/h7,10,13,20-21H,3,5-6,8-9,11-12,14H2,1-2,4H3/b15-7+,16-13+,19-10-/t20-,21-/m0/s1 |

Clé InChI |

BQLGBTBCQXLEOZ-LNIGDVTASA-N |

SMILES isomérique |

C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/COC(=O)C |

SMILES canonique |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)COC(=O)C |

Synonymes |

lobocrassolide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Lobohedleolide

- Structure : Contains an α,β-unsaturated carboxylic acid system instead of a lactone ring.

- Key Difference : The absence of a lactone ring in lobohedleolide correlates with reduced cytotoxicity compared to this compound, highlighting the lactone moiety’s role in enhancing potency.

Lobomichaolide and Crassolide

- Structure: Both are cembranolides with lactone rings but differ in side-chain oxygenation patterns.

- Bioactivity: Compound A549 (ED50, μg/mL) HT-29 (ED50, μg/mL) P-388 (ED50, μg/mL) this compound 2.99 2.70 0.012 Lobomichaolide 0.38 0.37 0.34 Crassolide 0.39 0.26 0.08 Lobomichaolide and crassolide demonstrate superior activity against lung (A549) and colon (HT-29) adenocarcinoma cells compared to this compound. However, this compound’s exceptional potency against P-388 cells suggests unique target specificity .

Crassumols (A–C)

- Structure: Cembranoids with varying hydroxylation and epoxidation patterns.

- Bioactivity : Crassumol C shows moderate cytotoxicity (ED50 = 3.1–5.8 μg/mL across cell lines), significantly weaker than this compound. The absence of a lactone ring in crassumols further underscores the lactone’s importance in bioactivity .

Mechanistic and Selectivity Insights

- Lactone vs. Carboxylic Acid Systems : Compounds with α,β-unsaturated lactones (e.g., this compound, crassolide) generally exhibit stronger cytotoxicity than those with carboxylic acid systems (e.g., lobohedleolide). This aligns with studies showing lactones’ enhanced electrophilic reactivity, facilitating interactions with cellular nucleophiles like glutathione .

- Side-Chain Modifications : this compound’s side-chain hydroxyl groups may improve solubility and membrane permeability, contributing to its low ED50 against P-388 cells. In contrast, crassolide’s methyl ester groups might limit bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.